N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-(4-Carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is an oxalamide derivative featuring two distinct substituents:
This compound’s structural design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating inferences from analogs.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c20-17(24)13-3-5-14(6-4-13)22-19(26)18(25)21-12-15(16-2-1-11-28-16)23-7-9-27-10-8-23/h1-6,11,15H,7-10,12H2,(H2,20,24)(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWFXIXFSKCZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a carbamoyl group, a morpholine moiety, and a thiophene ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for further development in medicinal chemistry.
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 346.40 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, which could lead to therapeutic effects in diseases such as cancer or infections.
Biological Activities
-
Anticancer Activity
- Studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .
- A case study demonstrated that modifications in the phenyl and thiophene groups could enhance cytotoxicity against cancer cells, suggesting that this compound might possess similar properties.
-
Antimicrobial Activity
- Compounds with morpholine and thiophene structures have been reported to exhibit antibacterial and antifungal activities. For example, certain derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results .
- The presence of the morpholine group is particularly noteworthy as it has been associated with enhanced membrane permeability, potentially increasing the compound's efficacy against microbial pathogens.
- Anti-inflammatory Properties
Research Findings
A comprehensive review of literature indicates several key findings regarding the biological activity of related compounds:
Case Studies
- Anticancer Study :
- Antimicrobial Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Morpholine and Heterocyclic Moieties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Thiophene- and Morpholine-Containing Non-Ethanediamides
Table 2: Non-Ethanediamide Analogs with Shared Motifs
Key Observations :
- Morpholine’s Role : Morpholine in the target compound and others (e.g., ) may improve solubility and bioavailability compared to purely aromatic analogs.
- Thiophene Positioning : Thiophen-2-yl groups in ethanediamides (target) vs. carboxamides () influence electronic properties and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
